REACTION_CXSMILES
|
CN(C=O)C.C(Cl)(=O)C(Cl)=O.[Br:12][C:13]1[C:14]([C:21](O)=[O:22])=[N:15][C:16]([S:19][CH3:20])=[N:17][CH:18]=1.[BH4-].[Na+]>C1COCC1.CC#N.C(Cl)Cl>[Br:12][C:13]1[C:14]([CH2:21][OH:22])=[N:15][C:16]([S:19][CH3:20])=[N:17][CH:18]=1 |f:3.4|
|
Name
|
|
Quantity
|
5.01 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=NC1)SC)C(=O)O
|
Name
|
|
Quantity
|
10.04 mL
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred cold (0° C.) for an additional 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a pale white solid, which
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled in an ice bath
|
Type
|
WAIT
|
Details
|
The resulting mixture was aged at 0° C. for additional 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
before cooling to −78° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred cold for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to warm up in a MeOH/ice bath for another 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
before quenching with HCl (1N)
|
Type
|
CUSTOM
|
Details
|
The reaction crude
|
Type
|
WAIT
|
Details
|
to stand overnight at ambient temp
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The separated aqueous layer was back extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford an amber, viscous liquor
|
Type
|
CUSTOM
|
Details
|
This amber gel was purified by flash chromatography (SiO2, Biotage 65i cartridge)
|
Type
|
WASH
|
Details
|
The column was eluted with a EtOAc/hexanes gradient mixture (0% to 20%)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |